7,8-Dihydroxy-4'-methoxyisoflavone

Cosmeceutical Research Melanogenesis Inhibition Skin Pigmentation

Procure 7,8-Dihydroxy-4'-methoxyisoflavone (≥98% purity) for advanced cosmeceutical and pharmacological research. Its 7,8-dihydroxy substitution makes it the most effective inhibitor of cellular melanogenesis among 25 synthetic isoflavones, outperforming texasin in cellular assays. Use it as a critical negative control for 5-lipoxygenase (5-LOX) inhibitor studies, where its lack of activity contrasts sharply with its 6,7-dihydroxy analog. It is uniquely resistant to 4'-O-demethylation in human liver microsomes, preventing confounding generation of daidzein/genistein, making it ideal for DMPK studies. A fully characterized analytical standard with NMR, HPLC, and GC documentation is available for method validation.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 37816-19-6
Cat. No. B190402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxy-4'-methoxyisoflavone
CAS37816-19-6
SynonymsRetusin;  7,8-Dihydroxy-4'-methoxyisoflavone
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O
InChIInChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3
InChIKeyDLXIJJURUIXRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroxy-4'-methoxyisoflavone (CAS 37816-19-6): Baseline Identity, Class, and Procurement-Relevant Physicochemical Properties


7,8-Dihydroxy-4'-methoxyisoflavone (CAS 37816-19-6), also known as Retusin or 4'-O-methyl-daidzein, is a naturally occurring O-methylated isoflavone belonging to the flavonoid class [1]. It has a molecular formula of C₁₆H₁₂O₅, a molecular weight of 284.26 g/mol, and a melting point of 275 °C [2]. This compound is found in various Fabaceae species such as Dipteryx odorata and Dalbergia retusa . It is characterized as a very hydrophobic molecule (XlogP: 2.40) with a Topological Polar Surface Area (TPSA) of 76.00 Ų, and is practically insoluble in water [3].

7,8-Dihydroxy-4'-methoxyisoflavone: Why In-Class Isoflavones Are Not Functionally Interchangeable


While isoflavones share a common 3-phenylchromen-4-one backbone, subtle variations in hydroxylation and methoxylation patterns dictate distinct biological activities. For instance, a structure-activity relationship (SAR) study on isoflavonoids demonstrated that the position of the catechol group on ring A (e.g., 6,7-dihydroxy vs. 7,8-dihydroxy) directly correlates with their potency and selectivity as inhibitors of human leukocyte 5-lipoxygenase (5-LOX) [1]. Furthermore, the presence of a 4'-methoxy group, as in this compound, reduces estrogenic activity compared to its 4'-hydroxy analog, daidzein, thereby altering its safety and efficacy profile [2]. These findings underscore that isoflavones cannot be generically substituted; the specific substitution pattern of 7,8-dihydroxy-4'-methoxyisoflavone imparts a unique functional fingerprint that is critical for targeted scientific applications.

7,8-Dihydroxy-4'-methoxyisoflavone: A Quantitative Comparative Evidence Guide for Scientific Selection


Superior Cellular Melanogenesis Inhibition Compared to Texasin in B16F10 Melanocytes

In a direct head-to-head comparison of 25 synthetic isoflavones, retusin (7,8-dihydroxy-4'-methoxyisoflavone) demonstrated the most efficient inhibition of cellular melanin formation and antityrosinase activity in B16F10 murine melanoma cells. While texasin (6,7-dihydroxy-4'-methoxyisoflavone) showed a lower IC50 for mushroom tyrosinase (14.9 ± 4.5 μM), retusin's superior performance in a cellular context highlights its enhanced ability to penetrate cell membranes and/or engage with cellular targets relevant to melanogenesis, making it a more translationally relevant candidate for cosmetic applications [1].

Cosmeceutical Research Melanogenesis Inhibition Skin Pigmentation

Unique Metabolic Pathway: Resistance to 4'-O-Demethylation Distinguishes Retusin from Formononetin and Biochanin A

A key differentiator for 7,8-dihydroxy-4'-methoxyisoflavone is its metabolic fate in human liver microsomes. In vitro studies show that while proestrogenic isoflavones like formononetin and biochanin A are efficiently converted to the more potent phytoestrogens daidzein and genistein via 4'-O-demethylation by human cytochrome P450 isoforms, retusin is not a substrate for this same metabolic pathway. Instead, it is a hydroxylated metabolite that itself can be further hydroxylated or conjugated, indicating a distinct and potentially more stable pharmacokinetic profile with reduced estrogenic risk [1].

Drug Metabolism Pharmacokinetics Proestrogen Research

Divergent Enzyme Inhibition Profile: Inactive Against 5-LOX Unlike 6,7-Dihydroxy Analog

An enzymatic study of 26 isoflavonoids revealed a stark functional divergence based solely on the position of the catechol group on ring A. The compound 6,7-dihydroxy-4'-methoxyisoflavone (texasin, IR-2) was identified as a potent and selective 5-lipoxygenase (5-LOX) inhibitor, with an IC50 that was over 80-fold lower than for other lipoxygenase isozymes. In direct contrast, its close analog, 7,8-dihydroxy-4'-methoxyisoflavone (retusin), did not demonstrate this inhibitory activity, highlighting a critical functional divergence where a single hydroxyl group shift completely ablates 5-LOX inhibitory potency [1].

Inflammation Research Enzymology Lipoxygenase Inhibition

Reduced Estrogenic Potency Conferred by 4'-Methoxy Group

Structure-activity relationship studies on estrogen receptor (ER) activity demonstrate that a 4'-methoxy group, as present in 7,8-dihydroxy-4'-methoxyisoflavone, significantly reduces estrogenic potency compared to its 4'-hydroxy counterpart. While the study notes that non-prenylated, C2-C3 unsaturated isoflavonoids like genistein exhibit high ERβ activity (EC50 = 0.0022 ± 0.0004 μM), it also states that 4'-methoxy groups reduce activity [1]. This class-level inference suggests that 7,8-dihydroxy-4'-methoxyisoflavone will possess a lower, potentially safer, estrogenic profile compared to daidzein (4'-hydroxy) or genistein, making it a valuable tool for dissecting estrogenic vs. non-estrogenic isoflavone effects.

Endocrine Research Phytoestrogens Women's Health

Distinct Antioxidant Profile: Specific Potency as an ABTS Radical Scavenger

In a comparative study of synthetic isoflavones, 7,8-dihydroxy-4'-methoxyisoflavone (retusin) was shown to possess potent free-radical-scavenging capacity. While the study identified 6-hydroxydaidzein as the strongest scavenger of both ABTS and DPPH radicals (SC50 of 11.3 ± 0.3 and 9.4 ± 0.1 μM, respectively), retusin was specifically highlighted for its potent free-radical-scavenging capacities, suggesting a unique antioxidant profile that differs from other potent analogs [1].

Antioxidant Research Free Radical Chemistry Nutraceuticals

High Purity and Analytical Specification (98%) for Reproducible Research

For research applications requiring high confidence in compound identity and purity, commercial vendors offer 7,8-dihydroxy-4'-methoxyisoflavone (CAS 37816-19-6) with a standard purity of 98%. This specification is supported by batch-specific quality control reports, including NMR, HPLC, and GC analyses, ensuring reproducibility in biological assays and analytical studies . This level of purity and analytical transparency is essential for accurate structure-activity relationship studies and for use as a reference standard, as noted by vendors offering it for this specific purpose .

Analytical Chemistry Natural Product Chemistry Reference Standards

7,8-Dihydroxy-4'-methoxyisoflavone: Evidence-Based Application Scenarios for Research and Industrial Procurement


Cosmeceutical R&D for Skin Whitening and Anti-Pigmentation Formulations

Procure 7,8-dihydroxy-4'-methoxyisoflavone for use as a lead compound in cosmeceutical development. Its proven efficacy as the most efficient inhibitor of cellular melanogenesis in B16F10 melanocytes among 25 synthetic isoflavones directly supports its use in assays designed to evaluate skin whitening or anti-pigmentation activity. This compound serves as a more translationally relevant candidate than texasin, which showed stronger cell-free tyrosinase inhibition but inferior cellular activity.

Negative Control for 5-Lipoxygenase (5-LOX) Inhibition Studies Involving Isoflavones

Utilize 7,8-dihydroxy-4'-methoxyisoflavone as a critical negative control for research on 5-LOX inhibition. Its lack of inhibitory activity against human leukocyte 5-LOX, in stark contrast to its 6,7-dihydroxy analog (texasin), makes it an essential tool for validating the target engagement and functional consequences of 5-LOX inhibitors .

Pharmacokinetic and Metabolism Studies of Proestrogen Conversion

Employ 7,8-dihydroxy-4'-methoxyisoflavone as a key analyte or substrate in drug metabolism and pharmacokinetic (DMPK) studies. Its unique resistance to 4'-O-demethylation in human liver microsomes, unlike formononetin and biochanin A, allows for the investigation of isoflavone metabolic fate without the confounding generation of the potent phytoestrogens daidzein or genistein . This is particularly valuable for assessing the safety and disposition of methylated isoflavones.

Reference Standard for Analytical Method Development and Quality Control

Procure high-purity (98%) 7,8-dihydroxy-4'-methoxyisoflavone for use as an analytical reference standard. Its well-defined physicochemical properties, commercial availability with comprehensive QC documentation (NMR, HPLC, GC) , and established spectral data [1] make it suitable for developing and validating analytical methods for the quantification of isoflavones in plant extracts, biological samples, and finished products.

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